molecular formula C23H19N3O3S B375174 N-(4-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No.: B375174
M. Wt: 417.5g/mol
InChI Key: ZVUGFODEAXZKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: Quinoline-8-sulfonyl chloride is prepared by reacting quinoline with chlorosulfonic acid.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the sulfonamide linkage.

    N-alkylation: The final step involves the alkylation of the amine group with 4-methylphenyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5g/mol

IUPAC Name

N-(4-methylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H19N3O3S/c1-16-7-11-19(12-8-16)25-23(27)18-9-13-20(14-10-18)26-30(28,29)21-6-2-4-17-5-3-15-24-22(17)21/h2-15,26H,1H3,(H,25,27)

InChI Key

ZVUGFODEAXZKBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.